molecular formula C18H15ClN2O3S2 B2996154 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896027-66-0

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2996154
CAS RN: 896027-66-0
M. Wt: 406.9
InChI Key: UISHDMKHUADJQS-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on N-substituted imidazolylbenzamides and benzene-sulfonamides highlights their potential as class III electrophysiological agents, indicating a path for developing new cardiac arrhythmia treatments. These compounds have shown efficacy comparable to existing clinical trial candidates, suggesting their role in heart disease management (Morgan et al., 1990).

  • Studies on pro-apoptotic indapamide derivatives as anticancer agents have revealed that certain synthesized compounds exhibit high proapoptotic activity and potent inhibition against specific cancer cell lines, offering a promising avenue for cancer therapy development (Yılmaz et al., 2015).

  • N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators. Their gelation behavior suggests applications in material science, particularly in designing materials with specific mechanical properties or stimuli-responsive behaviors (Yadav & Ballabh, 2020).

Chemical Synthesis and Methodology

  • Microwave-promoted synthesis of substituted benzamides demonstrates an efficient and cleaner method for synthesizing complex organic compounds. This approach reduces reaction times and environmental impact, offering benefits for pharmaceutical and chemical manufacturing (Saeed, 2009).

  • Regio- and enantioselective substitution studies provide insights into the synthesis of chiral molecules, crucial for developing drugs with specific therapeutic effects and minimal side effects. These findings have implications for synthesizing compounds with precise molecular configurations (Scommoda et al., 1996).

properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHDMKHUADJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.